6-(2-Methoxy-5-methylphenyl)pyridin-3-ol
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Overview
Description
6-(2-Methoxy-5-methylphenyl)pyridin-3-ol is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a pyridin-3-ol structure. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . For instance, the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids can yield the desired pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxy-5-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(2-Methoxy-5-methylphenyl)pyridin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is likely that the compound interacts with enzymes or receptors, influencing biochemical pathways and cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylpyridin-3-ol: A structurally similar compound with a pyridine ring substituted with methoxy and methyl groups.
6-Hydroxymethylpyridin-3-ol: Another related compound with a hydroxymethyl group attached to the pyridine ring.
Uniqueness
6-(2-Methoxy-5-methylphenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
6-(2-methoxy-5-methylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-6-13(16-2)11(7-9)12-5-4-10(15)8-14-12/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPFEACWAMMGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692548 |
Source
|
Record name | 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255638-05-1 |
Source
|
Record name | 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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